Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate
Description
Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based organic compound characterized by a central thiophene ring substituted at the 3-position with a 4-benzoylbenzamido group and at the 5-position with a phenyl group. The ethyl carboxylate moiety at the 2-position enhances solubility in organic solvents, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 3-[(4-benzoylbenzoyl)amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO4S/c1-2-32-27(31)25-22(17-23(33-25)18-9-5-3-6-10-18)28-26(30)21-15-13-20(14-16-21)24(29)19-11-7-4-8-12-19/h3-17H,2H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJQLQFGTLUIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Benzoylbenzamido Group: This step involves the reaction of the thiophene derivative with benzoyl chloride and an amine to form the benzoylbenzamido group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The benzoylbenzamido group can interact with proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate (CAS 113395-53-2)
Molecular Formula: C₂₂H₁₈ClNO₄S Molecular Weight: 427.52 g/mol Substituents:
- 5-position: Acetyl group
- 2-position: 2-Chlorobenzamido group
- 4-position: Phenyl group
- 3-position: Ethyl carboxylate
Key Differences :
- The acetyl group at the 5-position introduces a ketone functionality, which may enhance electron-withdrawing effects compared to the benzoyl group in the main compound.
Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate (CAS 730951-36-7)
Molecular Formula: C₁₅H₁₄ClNO₃S Molecular Weight: 323.79 g/mol Substituents:
- 3-position: 2-Chloroacetamido group
- 5-position: Phenyl group
- 2-position: Ethyl carboxylate
Key Differences :
- The 2-chloroacetamido group at the 3-position is smaller and less aromatic than the 4-benzoylbenzamido group in the main compound, likely reducing steric hindrance and altering solubility.
Comparative Data Table
| Property | Main Compound | CAS 113395-53-2 | CAS 730951-36-7 |
|---|---|---|---|
| Molecular Formula | Not provided | C₂₂H₁₈ClNO₄S | C₁₅H₁₄ClNO₃S |
| Molecular Weight (g/mol) | Not provided | 427.52 | 323.79 |
| Key Substituents | 3-(4-Benzoylbenzamido), 5-phenyl, 2-carboxylate | 5-acetyl, 2-(2-chlorobenzamido), 4-phenyl | 3-(2-chloroacetamido), 5-phenyl |
| Electronic Effects | Aromatic and electron-withdrawing (benzoyl) | Electron-withdrawing (acetyl, chloro) | Moderate electron-withdrawing (chloro) |
| Potential Applications | Drug discovery, ligand design | Not specified | Not specified |
Implications of Structural Variations
- Steric Effects : The 4-benzoylbenzamido group in the main compound introduces significant steric bulk, which may hinder rotational freedom and influence binding affinity in biological targets compared to the smaller chloroacetamido group in CAS 730951-36-7 .
- Solubility : The ethyl carboxylate group in all three compounds enhances solubility in polar aprotic solvents. However, the acetyl group in CAS 113395-53-2 may further increase polarity.
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm substituent positions on the thiophene ring (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at ~δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography : Programs like SHELX refine crystal structures to determine bond angles, torsion angles, and hydrogen-bonding networks .
How can researchers optimize reaction yields during amidation steps?
Q. Advanced
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) or organocatalysts for cross-coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance amide bond formation kinetics but may require strict anhydrous conditions .
- Real-Time Monitoring : Use TLC or HPLC to track intermediates and adjust stoichiometry dynamically .
How do structural modifications (e.g., sulfonyl vs. benzoyl groups) influence bioactivity?
Q. Advanced
- Functional Group Impact :
- Sulfonyl Groups (e.g., morpholinosulfonyl): Enhance solubility and enzyme inhibition via polar interactions with active sites .
- Benzoyl Groups : Increase lipophilicity, improving membrane permeability but potentially reducing target selectivity .
- SAR Studies : Compare IC values of analogs in enzyme assays (e.g., kinase inhibition) to map pharmacophore requirements .
How to resolve discrepancies in reported biological activity data?
Q. Advanced
- Purity Assessment : Re-characterize compounds via HPLC (>95% purity) to rule out impurity-driven artifacts .
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Structural Confirmation : Re-analyze crystallographic data (e.g., using ORTEP) to verify stereochemical assignments .
What computational strategies predict target interactions for this compound?
Q. Advanced
- Molecular Docking : Use AutoDock or Schrödinger Suite to model binding poses in enzyme active sites (e.g., COX-2 or EGFR kinases) .
- QSAR Modeling : Correlate electronic parameters (Hammett constants) or steric bulk (Taft indices) with activity data to guide derivatization .
- Hydrogen-Bond Analysis : Apply graph-set notation (Etter’s rules) to predict supramolecular interactions in co-crystals .
What methodologies elucidate the compound’s mechanism of action?
Q. Advanced
- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive vs. allosteric) .
- Cellular Imaging : Use fluorescent probes (e.g., FITC-labeled analogs) to track subcellular localization .
- Proteomics : Conduct pull-down assays with biotinylated derivatives to identify binding partners .
How to address challenges in crystallizing this compound for structural studies?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
